molecular formula C18H21N3O9 B14613913 Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate CAS No. 58459-34-0

Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate

Cat. No.: B14613913
CAS No.: 58459-34-0
M. Wt: 423.4 g/mol
InChI Key: KSRXYRHJDUZLOJ-UHFFFAOYSA-N
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Description

Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate is a complex organic compound that features an imidazole ring, a cyanomethyl group, and multiple ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate typically involves multi-step organic reactions. The starting materials may include imidazole derivatives, cyanomethyl reagents, and protected sugar moieties. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the cyanomethyl group.

    Esterification: reactions to form the ester functionalities.

    Protecting group strategies: to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: to enhance reaction rates.

    Continuous flow reactors: for efficient large-scale synthesis.

    Purification techniques: such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of ester groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution at the imidazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(cyanomethyl)-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxylate: Similar structure but with hydroxyl groups instead of acetoxy groups.

    Ethyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

The uniqueness of Methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate lies in its specific functional groups and their arrangement, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

58459-34-0

Molecular Formula

C18H21N3O9

Molecular Weight

423.4 g/mol

IUPAC Name

methyl 5-(cyanomethyl)-3-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]imidazole-4-carboxylate

InChI

InChI=1S/C18H21N3O9/c1-9(22)27-7-13-15(28-10(2)23)16(29-11(3)24)17(30-13)21-8-20-12(5-6-19)14(21)18(25)26-4/h8,13,15-17H,5,7H2,1-4H3

InChI Key

KSRXYRHJDUZLOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC(=C2C(=O)OC)CC#N)OC(=O)C)OC(=O)C

Origin of Product

United States

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